An In-depth Technical Guide to Naphtho[2,3-d]thiazole-4,9-dione: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to Naphtho[2,3-d]thiazole-4,9-dione: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide on the Core Properties of Naphtho[2,3-d]thiazole-4,9-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphtho[2,3-d]thiazole-4,9-dione is a heterocyclic compound featuring a 1,4-naphthoquinone skeleton fused with a thiazole ring. This structural motif is of significant interest in medicinal chemistry, as it forms the core of various molecules with potent biological activities. Derivatives of this scaffold have demonstrated a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1] The biological activity is often attributed to the naphthoquinone moiety, which can generate reactive oxygen species (ROS) and participate in redox signaling within biological systems.[1] This guide provides a comprehensive overview of the fundamental properties, synthesis, and biological applications of Naphtho[2,3-d]thiazole-4,9-dione and its key derivatives.
Physicochemical Properties
The core Naphtho[2,3-d]thiazole-4,9-dione structure possesses a molecular formula of C₁₁H₅NO₂S and a molecular weight of 215.23 g/mol .[2] The properties of this scaffold are frequently modified by substitutions at the 2-position of the thiazole ring to enhance solubility and biological activity. For instance, the introduction of a piperazino group to create 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) results in a more hydrophilic compound with higher solubility compared to other derivatives like N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide (TBA).[3]
Table 1: Physicochemical Properties of Naphtho[2,3-d]thiazole-4,9-dione and Key Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| Naphtho[2,3-d]thiazole-4,9-dione | C₁₁H₅NO₂S | 215.23[2] | - | - |
| 2-(Methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione | C₁₂H₇NO₃S₂ | 277.32 | Yellow crystals | 247–248[1] |
| 2-(Piperidin-1-yl)naphtho[2,3-d]thiazole-4,9-dione | C₁₆H₁₄N₂O₂S | 298.36 | Orange needles | 221–222[1] |
| 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | C₁₅H₁₃N₃O₂S | 299.35 | Orange needles | 214–215[1][3] |
| 2-Morpholinonaphtho[2,3-d]thiazole-4,9-dione | C₁₅H₁₂N₂O₃S | 300.33 | Orange needles | 307–308[1] |
| 2-Thiomorpholinonaphtho[2,3-d]thiazole-4,9-dione | C₁₅H₁₂N₂O₂S₂ | 316.40 | Orange needles | 245–246[1] |
| 2-(4-Methylpiperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione | C₁₆H₁₅N₃O₂S | 313.38 | Orange needles | 226–227[1] |
| N-(4,9-Dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide | C₁₈H₉N₃O₃S | 347.35 | Orange needles | 280–281[1] |
Spectroscopic Data
The structural characterization of Naphtho[2,3-d]thiazole-4,9-dione derivatives relies on standard spectroscopic techniques. The introduction of various amine-containing heterocycles at the 2-position results in characteristic shifts in NMR and IR spectra.
Table 2: Spectroscopic Data for Selected Naphtho[2,3-d]thiazole-4,9-dione Derivatives[1]
| Compound | Key ¹H NMR Signals (DMSO-d₆, δ ppm) | Key ¹³C NMR Signals (DMSO-d₆, δ ppm) | Key IR Signals (KBr, ν cm⁻¹) |
| 2-(Piperidin-1-yl)- | 7.99–8.06 (m, 2H), 7.80–7.85 (m, 2H), 3.67 (m, 4H), 1.65 (m, 6H) | 177.6, 176.5, 172.8, 154.3, 133.9, 133.5, 132.8, 131.9, 130.2, 126.6, 125.4, 49.6, 24.7, 23.1 | 1675, 1636 |
| 2-(Piperazin-1-yl)- | 7.99–8.07 (m, 2H), 7.82–7.86 (m, 2H), 3.62 (t, 4H), 2.87 (t, 4H) | 177.6, 176.6, 173.1, 154.1, 133.9, 133.5, 132.7, 131.9, 130.4, 126.6, 125.5, 49.5, 44.5 | 1670, 1637 |
| 2-Morpholino- | 8.01–8.08 (m, 2H), 7.83–7.85 (m, 2H), 3.76 (t, 4H), 3.67 (t, 4H) | 177.6, 176.8, 173.4, 154.0, 134.0, 133.7, 132.8, 131.9, 130.9, 126.7, 125.6, 65.2, 48.4 | - |
Synthesis and Experimental Protocols
A common and effective method for synthesizing 2-substituted Naphtho[2,3-d]thiazole-4,9-dione derivatives involves a multi-step process starting from commercially available 2-amino-3-chloronaphthalene-1,4-dione.[1] Another route utilizes the reaction of N-substituted 2-(methylamino)naphthoquinones with sulfur monochloride (S₂Cl₂).[4]
Caption: General workflow for the synthesis of 2-substituted derivatives.
Experimental Protocol: Synthesis of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT)[3]
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Reaction Setup: A mixture of 2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione (0.26 g, 1.0 mmol) and piperazine (0.17 g, 2.0 mmol) is prepared.
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Heating: The reaction mixture is heated at 100 °C for 2 hours.
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Workup: After cooling to room temperature, 10 mL of methanol is added to the mixture.
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Isolation: The resulting residue is collected by filtration.
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Purification: The crude product is recrystallized from methanol to yield PNT as orange needles (Yield: 50%).
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)[5]
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Cell Seeding: Cancer cells (e.g., MKN-45, MDA-MB-231, HeLa) are seeded into 96-well plates and allowed to attach for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Cells are incubated for a specified period (e.g., 72 hours).
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MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or 0.04 N HCl in 2-propanol).
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Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
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IC₅₀ Calculation: The concentration of the compound that inhibits 50% of cell growth (IC₅₀) is calculated from the dose-response curve.
Biological Activity and Applications
Derivatives of Naphtho[2,3-d]thiazole-4,9-dione are recognized for their significant potential in drug development, primarily as anticancer and antimicrobial agents.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of these compounds against a variety of cancer cell lines. Substitutions at the 2-position of the thiazole ring have been shown to inhibit the proliferation of human breast (MDA-MB-231), cervical (HeLa), and gastric (MKN-45) cancer cells.[1][5]
Table 3: Summary of In Vitro Anticancer and Antimicrobial Activity
| Compound Derivative | Target/Cell Line | Activity Metric | Result | Reference |
| Anticancer | ||||
| 2-(Cyclohexylamino)- | MDA-MB-231 (Breast) | IC₅₀ | 0.276 µM | [6] |
| 2-(2-Chlorophenyl)amino- | HeLa (Cervical) | IC₅₀ | 0.336 µM | [6] |
| 2-(2-Chlorophenyl)amino- | MKN-45 (Gastric) | IC₅₀ | 8.769 µM | [6] |
| 2-(4-Methoxyphenyl)amino- | HeLa (Cervical) | IC₅₀ | 0.269 µM | [6] |
| Antimicrobial | ||||
| 2-(Piperazin-1-yl)- (PNT) | S. epidermidis | MIC | 2.5 ± 2.2 µg/mL | [3] |
| 2-(Piperazin-1-yl)- (PNT) | S. aureus | MIC | 2.5 ± 0.0 µg/mL | [3] |
| 2-(Piperazin-1-yl)- (PNT) | MRSA | MIC | 2.5 ± 2.2 µg/mL | [3] |
| 2-Thiomorpholino- | S. aureus | MIC | 15.8 µM | [1] |
| 2-(4-Methylpiperazin-1-yl)- | S. aureus | MIC | 8.0 µM | [1] |
Antimicrobial Activity
The scaffold has shown particular promise in combating Gram-positive bacteria, especially multi-drug resistant strains. Derivatives containing thiomorpholine and 4-methylpiperazine groups exhibit potent activity against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and S. epidermidis.[1][7] The 2-(piperazin-1-yl) derivative, PNT, is particularly effective, with low minimum inhibitory concentrations (MICs) against these pathogens.[3]
Mechanism of Action
The biological effects of Naphtho[2,3-d]thiazole-4,9-dione derivatives are mediated through multiple mechanisms, reflecting the versatile nature of the quinone and thiazole moieties.
Anticancer Mechanism
The anticancer properties are often linked to a dual mechanism. The naphthoquinone core can undergo redox cycling, leading to the production of Reactive Oxygen Species (ROS) , which induces oxidative stress and triggers apoptosis in cancer cells.[1] Furthermore, molecular docking simulations suggest that these compounds can bind to the ATP-binding pocket of human DNA Topoisomerase IIβ (hDNA TopoIIβ) , an essential enzyme for DNA replication and repair, thereby inhibiting cancer cell proliferation.[1][5] A similar scaffold, naphtho[2,3-d][1][3][4]triazole-4,9-dione, has been shown to inhibit human dihydroorotate dehydrogenase (hDHODH), another key target in cancer therapy.[8]
Caption: Proposed dual-action anticancer mechanism of action.
Antimicrobial Mechanism
The antimicrobial action, particularly for the PNT derivative, has been elucidated in detail. The compound is readily taken up by bacterial cells. Once inside, it acts as an inhibitor of DNA gyrase , a type II topoisomerase crucial for bacterial DNA replication, recombination, and repair.[3] Inhibition of this enzyme leads to breaks in the bacterial chromosome and ultimately causes cell disruption and death.[3]
Caption: Antimicrobial mechanism via DNA gyrase inhibition.
Conclusion
The Naphtho[2,3-d]thiazole-4,9-dione scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Its derivatives exhibit potent and multifaceted biological activities, particularly as anticancer and antimicrobial compounds. The ability to readily modify the core structure allows for the fine-tuning of physicochemical properties and biological targets. Future research focused on structure-activity relationship (SAR) studies and the exploration of novel substitutions will be crucial for optimizing efficacy and advancing these promising compounds toward clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. 14770-63-9 CAS MSDS (Naphtho[2,3-d]thiazole-4,9-dione (8CI,9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of 2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-diones and 2,3-dihydroanthra[2,3-d][1,3]thiazole-4,11-diones and novel ring contraction and fusion reaction of 3H-spiro[1,3-thiazole-2,1'-cyclohexanes] into 2,3,4,5-tetrahydro-1H-carbazole-6,11-diones [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3- d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bifunctional Naphtho[2,3- d][1,2,3]triazole-4,9-dione Compounds Exhibit Antitumor Effects In Vitro and In Vivo by Inhibiting Dihydroorotate Dehydrogenase and Inducing Reactive Oxygen Species Production - PubMed [pubmed.ncbi.nlm.nih.gov]
